molecular formula C21H17N3OS B2789263 N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1798046-22-6

N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2789263
CAS No.: 1798046-22-6
M. Wt: 359.45
InChI Key: FQVKOFDZGGKDGU-UHFFFAOYSA-N
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Description

N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a phenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole and pyrrole derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antibacterial, or antifungal agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole and pyrrole rings may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-(2-methylthiazol-4-yl)ethyl)but-2-ynamide

  • N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide

Uniqueness: N-(2-(2-methylthiazol-4-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-15-22-20(14-26-15)18-6-2-3-7-19(18)23-21(25)16-8-10-17(11-9-16)24-12-4-5-13-24/h2-14H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVKOFDZGGKDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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